molecular formula C12H6BrN3O7S B14758034 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene CAS No. 1046-75-9

1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene

Cat. No.: B14758034
CAS No.: 1046-75-9
M. Wt: 416.16 g/mol
InChI Key: SRTXXDIJSMABPZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is a complex organic compound characterized by the presence of bromine, nitro, and sulfinyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by bromination to add the bromine atom. The sulfinyl group is then introduced through a sulfoxidation reaction. Each step requires specific reagents and conditions to ensure the desired substitution and functionalization of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in electrophilic and nucleophilic interactions, respectively. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene is unique due to the combination of bromine, nitro, and sulfinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

1046-75-9

Molecular Formula

C12H6BrN3O7S

Molecular Weight

416.16 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)sulfinyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H6BrN3O7S/c13-9-3-2-8(6-10(9)15(19)20)24(23)12-4-1-7(14(17)18)5-11(12)16(21)22/h1-6H

InChI Key

SRTXXDIJSMABPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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